Cas no 13327-31-6 (6-Iodoquinoline)
6-Iodoquinoline Chemical and Physical Properties
Names and Identifiers
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- 6-Iodoquinoline
- 6-IODO-QUINOLINE
- 6-Iod-chinolin
- 6-Jod-chinolin
- 6-Iodo-1-azanaphthalene
- Quinoline, 6-iodo-
- PubChem23785
- KSC174A2T
- WKTASELJZCIVBR-UHFFFAOYSA-N
- WT323
- SBB054593
- RP29086
- AS06220
- CM13892
- SY030914
- TL8000791
- ST2412421
- AB0008659
- AB1007164
- BB 0262690
- AM20070127
- PS-7410
- AKOS005146263
- SB71563
- SCHEMBL359732
- A23334
- J-518817
- 13327-31-6
- CS-W003518
- DTXSID20928030
- MFCD08457906
- A1-00823
- Z993990690
- EN300-73850
- FT-0645784
- DB-011494
-
- MDL: MFCD08457906
- Inchi: 1S/C9H6IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
- InChI Key: WKTASELJZCIVBR-UHFFFAOYSA-N
- SMILES: IC1C=CC2C(=CC=CN=2)C=1
Computed Properties
- Exact Mass: 254.95400
- Monoisotopic Mass: 254.954
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 12.9
Experimental Properties
- Color/Form: No data available
- Density: 1.7856 (estimate)
- Melting Point: 87.0 to 91.0 deg-C
- Boiling Point: 320.7℃ at 760 mmHg
- Flash Point: 147.8±20.4 °C
- Refractive Index: 1.724
- PSA: 12.89000
- LogP: 2.83940
6-Iodoquinoline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:0-10°C
6-Iodoquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Iodoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189001312-5g |
6-Iodoquinoline |
13327-31-6 | 98% | 5g |
$158.92 | 2022-04-03 | |
| Alichem | A189001312-10g |
6-Iodoquinoline |
13327-31-6 | 98% | 10g |
$267.39 | 2022-04-03 | |
| Alichem | A189001312-25g |
6-Iodoquinoline |
13327-31-6 | 98% | 25g |
$504.50 | 2022-04-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0931-1G |
6-Iodoquinoline |
13327-31-6 | >98.0%(GC) | 1g |
¥275.00 | 2024-04-17 | |
| Fluorochem | 067507-1g |
6-Iodoquinoline |
13327-31-6 | 97% | 1g |
£28.00 | 2022-03-01 | |
| Fluorochem | 067507-5g |
6-Iodoquinoline |
13327-31-6 | 97% | 5g |
£85.00 | 2022-03-01 | |
| Fluorochem | 067507-10g |
6-Iodoquinoline |
13327-31-6 | 97% | 10g |
£144.00 | 2022-03-01 | |
| Fluorochem | 067507-25g |
6-Iodoquinoline |
13327-31-6 | 97% | 25g |
£281.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157528-1G |
6-Iodoquinoline |
13327-31-6 | >98.0%(GC) | 1g |
¥116.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I157528-250mg |
6-Iodoquinoline |
13327-31-6 | >98.0%(GC) | 250mg |
¥45.90 | 2023-09-02 |
6-Iodoquinoline Suppliers
6-Iodoquinoline Related Literature
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Z. Tber,M.-A. Hiebel,A. El Hakmaoui,M. Akssira,G. Guillaumet,S. Berteina-Raboin RSC Adv. 2016 6 72030
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Shujie Chen,Jinhui Zhang,Mingfeng Yang,Fenggang Liu,Zhipeng Xie,Yunlin Liu,Wenxia Lin,Daru Wang,Xiangrui Li,Jiahai Wang Chem. Commun. 2019 55 3879
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Adele Blair,Louise Stevenson,Deborah Dewar,Sally L. Pimlott,Andrew Sutherland Med. Chem. Commun. 2013 4 1461
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Lina Wang,Taotao Qiang,Longfang Ren,Fei Cheng,Wei Hu,Renyu Qu RSC Adv. 2022 12 3654
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Xu Yang,Meng-Xue Jiang,Tao Zhou,Ye-Qiang Han,Xue-Tao Xu,Kun Zhang,Bing-Feng Shi Chem. Commun. 2021 57 5562
Additional information on 6-Iodoquinoline
6-Iodoquinoline: A Comprehensive Overview
6-Iodoquinoline, with the CAS number 13327-31-6, is a unique organic compound that has garnered significant attention in various scientific and industrial applications. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that are widely studied for their diverse properties and functionalities. The presence of an iodine atom at the 6th position of the quinoline ring introduces distinctive electronic and structural characteristics, making it a valuable material in fields such as pharmacology, materials science, and analytical chemistry.
The structural uniqueness of 6-Iodoquinoline lies in its ability to participate in various chemical reactions due to the electron-withdrawing nature of the iodine substituent. This property enhances its reactivity, making it a preferred substrate for synthesizing more complex molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of anti-cancer agents and anti-inflammatory drugs. The compound's ability to interact with biological targets through specific molecular mechanisms has been extensively explored in preclinical models, showing promising results.
In the realm of materials science, 6-Iodoquinoline has been utilized as a precursor for synthesizing advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its iodine substituent facilitates the formation of strong metal-ligand interactions, which are crucial for constructing stable and functional materials. Researchers have reported that incorporating 6-Iodoquinoline into MOFs enhances their porosity and selectivity, making them ideal candidates for gas storage and separation applications.
The synthesis of 6-Iodoquinoline typically involves multi-step processes that require precise control over reaction conditions. One common approach is the Friedlander synthesis, which involves the condensation of o-aminoaryl compounds with carbonyl compounds. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation. These improvements have significantly boosted the scalability of 6-Iodoquinoline production for both research and industrial purposes.
6-Iodoquinoline's role in analytical chemistry is another area where its importance is evident. The compound serves as a sensitive probe for detecting trace amounts of metal ions in environmental samples. Its high sensitivity and selectivity make it a valuable tool for monitoring heavy metal contamination in water and soil. Recent studies have demonstrated that by modifying 6-Iodoquinoline's structure, its detection capabilities can be further enhanced, paving the way for more accurate environmental monitoring systems.
The application of 6-Iodoquinoline extends into the field of photovoltaics as well. Researchers have explored its use as an electron transport layer material in organic solar cells due to its excellent charge transport properties. By optimizing its molecular structure, scientists have achieved significant improvements in device efficiency, making it a promising candidate for next-generation solar cell technologies.
In summary, 6-Iodoquinoline, with its unique chemical properties and versatile applications, continues to be a focal point in scientific research. Its contributions to drug development, materials science, analytical chemistry, and renewable energy highlight its multifaceted utility. As ongoing studies uncover new potentials for this compound, it is poised to play an even more critical role in advancing technological innovations across various industries.
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